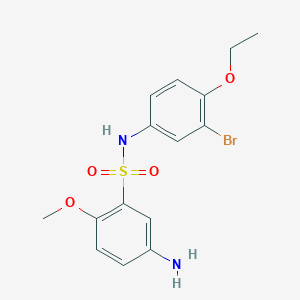

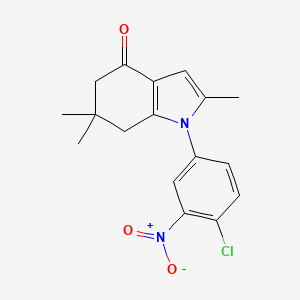

![molecular formula C15H15N3 B2800066 [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine CAS No. 681260-17-3](/img/structure/B2800066.png)

[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine” is a chemical compound that is structurally similar to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are known to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .

Synthesis Analysis

The synthesis of “this compound” can be achieved through multicomponent condensation of 2-aminopyridines with arylglyoxals . This method is simple and effective, allowing the target products to be obtained in one synthetic stage with high yields .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 2-aminopyridine core, a 4-methylphenyl group, and a methanamine group . The exact structure can be determined using techniques such as 1H NMR spectroscopy .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical and Chemical Properties Analysis

“this compound” is a white powder with a melting point of 240–241°C . Its 1H NMR spectrum is characterized by specific chemical shifts .科学的研究の応用

Synthesis and Characterization

One primary area of research involving [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine is its synthesis and structural characterization. Studies have demonstrated methods for synthesizing Schiff's bases and aryl aminomethyl derivatives of heterocyclic compounds, including the targeted chemical. These compounds are synthesized through selective reduction processes, and their chemical structures are confirmed by various techniques such as IR, NMR, Mass spectroscopy, and elemental analysis (Kansagara, Dangar, & Shah, 2016). Furthermore, research on the synthesis of related compounds, like imidazo[1,5-a]pyridine derivatives, has also been reported, indicating the versatility of methodologies for generating such chemicals and their derivatives (Mihorianu et al., 2010).

Antimicrobial Evaluation

The antimicrobial properties of compounds synthesized from this compound have been extensively studied. These synthesized compounds have shown promising antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents. This is particularly important in the search for novel treatments against resistant strains of bacteria and fungi (Kansagara, Dangar, & Shah, 2016).

Anticorrosive Properties

Research has also explored the anticorrosive properties of Schiff bases derived from imidazo[1,2-a]pyridine, demonstrating their effectiveness in protecting mild steel against corrosion in acidic environments. These findings are significant for industrial applications, where material durability and longevity are critical considerations (El Aatiaoui et al., 2021).

Antitumor Activity

Furthermore, selenylated derivatives of imidazo[1,2-a]pyridines have been investigated for their antitumor activity, particularly against breast cancer. These compounds have shown to inhibit cell proliferation, induce DNA cleavage, and promote apoptosis, underscoring their potential as chemotherapeutic agents (Almeida et al., 2018).

将来の方向性

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl derivatives, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . These compounds have potential applications in various fields, including medicine and biology, due to their broad spectrum of biological activity .

作用機序

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, are known to interact with γ-aminobutyric acid (gaba) receptors .

Biochemical Pathways

It can be inferred from related compounds that it may influence the gabaergic system , which plays a crucial role in neuronal excitability and muscle tone.

Result of Action

Based on the effects of similar compounds, it could potentially have a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .

特性

IUPAC Name |

[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-11-5-7-12(8-6-11)15-13(10-16)18-9-3-2-4-14(18)17-15/h2-9H,10,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWYYMGWWHLTSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-Bromo-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2799986.png)

![Ethyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2799987.png)

![N-(2,3-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2799989.png)

![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone](/img/structure/B2799991.png)

![4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2799995.png)

![2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2799997.png)